Cas no 215453-84-2 (4-(4-Bromophenoxy)tetrahydro-2H-pyran)

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a brominated aromatic ether derivative featuring a tetrahydropyran (THP) ring, which enhances its stability and solubility in organic solvents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the bromophenoxy moiety allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it a versatile building block. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The THP group also offers steric and electronic modulation, facilitating controlled reactivity in complex molecular architectures.
4-(4-Bromophenoxy)tetrahydro-2H-pyran structure
215453-84-2 structure
Product Name:4-(4-Bromophenoxy)tetrahydro-2H-pyran
CAS No:215453-84-2
MF:C11H13BrO2
MW:257.123722791672
MDL:MFCD11855868
CID:856513
PubChem ID:16216127
Update Time:2025-06-09

4-(4-Bromophenoxy)tetrahydro-2H-pyran Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Bromophenoxy)tetrahydro-2H-pyran
    • 4-(4-bromophenoxy)oxane
    • AKOS013250061
    • CS-0207931
    • 4-(4-bromo-phenoxy)-tetrahydropyran
    • KFYXVTLWTKYPLL-UHFFFAOYSA-N
    • MFCD11855868
    • SCHEMBL1539247
    • 4-(4-bromo-phenoxy)tetrahydropyran
    • BS-25425
    • 1-bromo-4-(4-tetrahydropyranyloxy)benzene
    • E82462
    • 215453-84-2
    • DTXSID10584169
    • DB-366831
    • 4-(4-bromophenyloxy)tetrahydropyran
    • EN300-7361604
    • Z1178489137
    • MDL: MFCD11855868
    • Inchi: 1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2
    • InChI Key: KFYXVTLWTKYPLL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OC1CCOCC1

Computed Properties

  • Exact Mass: 256.01000
  • Monoisotopic Mass: 256.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 3.00690

4-(4-Bromophenoxy)tetrahydro-2H-pyran Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(4-Bromophenoxy)tetrahydro-2H-pyran Production Method

4-(4-Bromophenoxy)tetrahydro-2H-pyran Suppliers

Amadis Chemical Company Limited
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(CAS:215453-84-2)4-(4-Bromophenoxy)tetrahydro-2H-pyran
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Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):176.0/478.0/780.0
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Additional information on 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Professional Introduction to 4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS No. 215453-84-2)

4-(4-Bromophenoxy)tetrahydro-2H-pyran, identified by its CAS number 215453-84-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This tetrahydropyran derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The presence of a 4-bromophenoxy group introduces a versatile handle for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents.

The compound’s< strong>tetrahydro-2H-pyran backbone is known for its stability and compatibility with various biochemical pathways, which is a critical factor in medicinal chemistry. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this molecule, facilitating its incorporation into complex molecular architectures. The< strong>4-bromophenoxy substituent, in particular, has been extensively studied for its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl systems.

In the realm of drug development, 4-(4-Bromophenoxy)tetrahydro-2H-pyran has been explored as a key intermediate in the synthesis of kinase inhibitors and other small-molecule drugs targeting cancer and inflammatory diseases. The bromine atom on the< strong>4-bromophenoxy group allows for easy manipulation via palladium-catalyzed reactions, enabling the construction of diverse pharmacophores. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which play a crucial role in signal transduction pathways associated with tumor growth and progression.

Recent research has highlighted the< strong>tetrahydro-2H-pyran scaffold as a promising pharmacokinetic enhancer due to its ability to improve solubility and metabolic stability of attached molecules. This property is particularly relevant in the design of oral bioavailability enhancers, where< strong>4-(4-Bromophenoxy)tetrahydro-2H-pyran could serve as a molecular scaffold for optimizing drug delivery systems. Additionally, its structural flexibility allows for modifications that can fine-tune binding interactions with biological targets, thereby enhancing therapeutic efficacy.

The< strong>CAS No. 215453-84-2 designation ensures traceability and consistency across different batches of this compound, which is essential for both academic research and industrial applications. Manufacturers specializing in fine chemicals have leveraged advanced purification techniques to produce high-purity grades of< strong>4-(4-Bromophenoxy)tetrahydro-2H-pyran, ensuring that researchers can conduct experiments with minimal interference from impurities. This level of quality control is critical when studying the compound’s biological activity or when scaling up for clinical trials.

The versatility of< strong>4-(4-Bromophenoxy)tetrahydro-2H-pyran extends beyond kinase inhibitors; it has also been investigated as a precursor for antimicrobial agents and antiviral compounds. The< strong>tetrahydro-2H-pyran core is known to interact favorably with enzymes and receptors, making it an attractive candidate for designing molecules that disrupt pathogenic mechanisms. For example, derivatives of this compound have shown promise in inhibiting bacterial enzymes involved in DNA replication and transcription, offering potential treatments for drug-resistant infections.

In conclusion, 4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS No. 215453-84-2) represents a cornerstone in modern pharmaceutical research due to its structural features and synthetic utility. Its< strong>tetrahydro-2H-pyran backbone provides stability and solubility advantages, while the< strong>4-bromophenoxy group offers numerous possibilities for chemical modification. As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play an increasingly important role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:215453-84-2)4-(4-Bromophenoxy)tetrahydro-2H-pyran
A879032
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):176.0/478.0/780.0
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